N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-9-4-2-3-8(7-9)13-12(16)10-5-6-11(15)14-10/h2-4,7,10H,5-6H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMWXADRBEWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves the reaction of 3-methoxyaniline with succinic anhydride to form an intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(3-Hydroxyphenyl)-5-oxo-2-pyrrolidinecarboxamide.
Reduction: Formation of N-(3-Methoxyphenyl)-5-hydroxy-2-pyrrolidinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that certain derivatives were twice as effective as tamoxifen against M-Hela tumor cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In particular, it has shown efficacy in suppressing bacterial biofilm growth, which is crucial for treating infections caused by resistant strains .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules, making it valuable in the synthesis of pharmaceuticals and specialty chemicals .
Pharmacological Potential
Research indicates that this compound may act as a lead compound for drug development targeting various diseases due to its diverse biological activities:
- Anti-inflammatory Effects : Some studies have reported that the compound significantly reduces levels of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .
Data Tables
| Application Area | Findings |
|---|---|
| Anticancer Activity | Derivatives showed cytotoxicity against M-Hela tumor cells; some were twice as effective as tamoxifen. |
| Antimicrobial Activity | Effective in suppressing bacterial biofilm growth; promising candidates for further development. |
| Organic Synthesis | Used as a building block for synthesizing complex molecules and pharmaceuticals. |
| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in mouse models; potential for treating inflammatory diseases. |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound derivatives on M-Hela cells. The results demonstrated significant cytotoxicity with an increase in apoptotic activity observed at specific concentrations .
Case Study 2: Antimicrobial Activity
In another investigation, researchers explored the antimicrobial properties of this compound against various bacterial strains. The findings indicated that certain derivatives effectively inhibited biofilm formation, highlighting their potential use in treating antibiotic-resistant infections .
Case Study 3: Anti-inflammatory Properties
A study focusing on the anti-inflammatory effects revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in murine models, suggesting its applicability in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinecarboxamide Derivatives
N-(3-Fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide ()
- Core Structure : 5-oxo-pyrrolidine.
- Substituents : 3-Fluorophenyl and a 5-methoxyindol-3-yl ethyl group.
- The indole moiety may confer additional π-π stacking interactions with biological targets, though its activity remains uncharacterized in the evidence .
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide ()
- Core Structure : 5-oxo-pyrrolidine.
- Substituents : Fluorophenyl carbamate, methoxybenzyl group.
- The 4-methoxybenzyl group may enhance blood-brain barrier penetration compared to the 3-methoxyphenyl group .
Heterocyclic Carboxamides with Distinct Cores
N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) ()
- Core Structure : Thiazole.
- Substituents : 3-Methoxyphenyl, 4-methyl, and 2-propylpyridinyl.
- Biological Activity : Demonstrated potent anti-angiogenic effects in HUVEC assays (comparable to Vandetanib) and inhibited tumor growth at 30 mg/kg/day in vivo. Mechanism linked to angiogenesis signaling pathways .
- Comparison : The thiazole core may enhance metabolic stability compared to pyrrolidine. The pyridinyl group likely contributes to kinase inhibition, a feature absent in pyrrolidine-based analogs .
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()
- Core Structure: Thiazolidinone.
- Substituents : 4-Chlorophenyl and pyridine.
- Key Differences: The thiazolidinone core introduces a sulfur atom and ketone group, which may improve binding to redox-sensitive targets.
Structure-Activity Relationships (SAR)
- Methoxy vs. Fluoro Substitutents : Methoxy groups (e.g., in the target compound and 3k) improve solubility but may reduce membrane permeability compared to fluorine .
- Core Heterocycles: Thiazole and thiazolidinone derivatives () show stronger anti-angiogenic and kinase-inhibitory activity than pyrrolidine analogs, likely due to enhanced rigidity and electronic effects .
- Bulkier Substituents : Compounds with extended aromatic systems (e.g., indole in ) may target hydrophobic binding pockets, though synthetic complexity increases .
Biological Activity
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies. The compound's structural features, including the pyrrolidine and carboxamide functionalities, may contribute to its interactions with various biological targets.
Structural Features
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 219.24 g/mol
The compound features a pyrrolidine ring, an oxo group, and a methoxy-substituted phenyl group. These elements are crucial for its biological activity, influencing solubility and reactivity.
Table 1: Comparison of Structural Features with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(1H-Indazol-5-yl)-2-(4-methoxyphenyl)acetamide | Indazole ring, aromatic substituent | Anticancer activity | Acetamide group instead of carboxamide |
| N-(2,3-Dihydro-1H-indol-5-yl)pyrazine | Indole-derived structure, pyrazine ring | Antimicrobial properties | Pyrazine moiety alters reactivity |
| This compound | Pyrrolidine ring, methoxyphenyl group | Potential anti-cancer and anti-inflammatory effects | Unique combination of functionalities |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrrolidine derivatives have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain pyrrolidine derivatives could induce apoptosis in M-Hela tumor cells, with compound 6g showing a 25% apoptosis rate at IC50 concentrations .
Antimicrobial Properties
Pyrrolidine derivatives have also been evaluated for their antimicrobial activities. Compounds synthesized from similar frameworks have been found to suppress bacterial biofilm growth effectively . This suggests that this compound may possess similar properties.
The mechanisms underlying the biological activities of these compounds often involve:
- Induction of Apoptosis : Through pathways that activate caspases leading to programmed cell death.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Antimicrobial Action : By disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
In Vivo Studies
In vivo evaluations using murine models have shown that certain pyrrolidine derivatives can significantly increase survival rates in cancer-bearing mice. For example, compounds with high in vivo efficacy demonstrated survival rates of up to 83% over 60 days post-treatment .
Clinical Relevance
The relevance of these findings extends to potential clinical applications where this compound could be explored as a therapeutic agent against cancer and bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide?
- Methodology : Diastereoselective synthesis via cyclocondensation of substituted pyrrolidine precursors is a common approach. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates can be synthesized using chiral auxiliaries or catalytic asymmetric methods to control stereochemistry . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts like L-proline) improves yield and selectivity. Post-synthetic modifications, such as amidation with 3-methoxyaniline, are critical for introducing the aryl group.
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Methodology : X-ray crystallography is the gold standard for resolving 3D molecular geometry. For analogous pyrrolidinecarboxamides, triclinic crystal systems (e.g., space group P1) with unit cell parameters (e.g., a = 7.1 Å, b = 10.1 Å, c = 10.8 Å) provide precise bond lengths and angles . Complementary techniques include:
- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry.
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology : LogP values (calculated via DFT methods like B3LYP/6-31G*) predict lipophilicity, while pKa determination (via potentiometric titration) assesses ionization states. Thermal stability is evaluated using thermogravimetric analysis (TGA), and solubility profiles are tested in polar (e.g., DMSO) and non-polar solvents .
Advanced Research Questions
Q. How do computational models predict the compound's interaction with biological targets?
- Methodology : Density-functional theory (DFT) and molecular docking (e.g., AutoDock Vina) model ligand-receptor interactions. For TRPV1 antagonists like structurally related N-(3-methoxyphenyl)-4-trifluoromethylcinnamide, simulations reveal binding affinities to key residues (e.g., Tyr511, Arg557) in the receptor’s vanilloid pocket . Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy in predicting electronic properties .
Q. What strategies resolve contradictions in pharmacological activity data across studies?
- Methodology : Discrepancies in IC values may arise from assay conditions (e.g., cell lines, incubation time). Cross-validation using orthogonal assays (e.g., autoradiography vs. calcium flux) is essential. For example, carbon-11 labeled analogs enable in vivo PET imaging to confirm target engagement . Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., methoxy vs. halogen groups) influencing potency .
Q. How can the compound’s metabolic stability be optimized for CNS penetration?
- Methodology : Microsomal stability assays (human/rat liver microsomes) identify metabolic hotspots. Deuterium incorporation at labile sites (e.g., α-positions) or fluorine substitution reduces CYP450-mediated oxidation. Blood-brain barrier (BBB) permeability is predicted via PAMPA-BBB models or MD simulations of passive diffusion .
Methodological Challenges & Solutions
Q. What analytical techniques address impurities in synthetic batches?
- Methodology : HPLC-MS with C18 columns (ACN/water gradients) separates diastereomers and detects byproducts. For example, residual 3-methoxyaniline can be quantified using UV detection at 254 nm. Preparative chromatography purifies batches to ≥98% purity .
Q. How are enantiomeric excess (ee) and diastereomeric ratios determined?
- Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) or F NMR with chiral solvating agents resolves enantiomers. For diastereomers, H NMR coupling constants (e.g., J = 6–8 Hz for cis/trans isomers) provide qualitative insights .
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
